molecular formula C9H16N2O3 B564892 (4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester CAS No. 1217704-07-8

(4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester

Cat. No. B564892
CAS RN: 1217704-07-8
M. Wt: 203.256
InChI Key: JHSLVEQWBDYFQN-BSVLMGGQSA-N
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Description

(4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester is a compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

(4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester has been used in various scientific research applications. One of the primary applications is in the field of pharmacology, where it is used as a reference standard in drug metabolism studies. It is also used in the synthesis of other compounds that have potential therapeutic applications.

Mechanism of Action

The mechanism of action of (4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester is not fully understood. However, it is believed to act as a prodrug, which means that it is converted into an active form in the body. This active form is then responsible for the observed effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known to have an impact on drug metabolism, which makes it a valuable tool in pharmacology research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester in lab experiments is its ability to act as a reference standard in drug metabolism studies. It is also relatively easy to synthesize, which makes it readily available for use in research.
One of the limitations of using this compound in lab experiments is its limited understanding of its mechanism of action. Additionally, it may not be suitable for all types of experiments, depending on the research question being investigated.

Future Directions

There are several future directions for research on (4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester. One direction is to further investigate its mechanism of action and the biochemical and physiological effects it has on the body. Additionally, it can be used in the synthesis of other compounds that have potential therapeutic applications. Finally, it can be used in drug metabolism studies to better understand how drugs are metabolized in the body.

Synthesis Methods

The synthesis of (4S)-1-(Methyl-d3)-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester involves the reaction of tert-butyl 4-formyl-2-imidazolidinecarboxylate with deuterium-labeled methyl magnesium bromide. This reaction results in the formation of the desired compound, which can be purified by column chromatography.

properties

IUPAC Name

tert-butyl (4S)-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-7(12)6-5-11(4)8(13)10-6/h6H,5H2,1-4H3,(H,10,13)/t6-/m0/s1/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSLVEQWBDYFQN-BSVLMGGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CN(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C[C@H](NC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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